molecular formula C13H12N8NaO4S3 B1668910 Ceftezole sodium CAS No. 41136-22-5

Ceftezole sodium

Cat. No.: B1668910
CAS No.: 41136-22-5
M. Wt: 463.5 g/mol
InChI Key: LULDFGMJOLSEIH-JHQAJZDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftezole Sodium is a first-generation cephalosporin antibiotic () with the molecular formula C₁₃H₁₁N₈NaO₄S₃ and a molecular weight of 462.46 g/mol (CAS: 41136-22-5) (). It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and leading to osmotic lysis (). It is used for respiratory tract, urinary tract, skin/soft tissue infections, and septicemia (). Its stability in solutions (e.g., 5% glucose) and low polymer content in formulations enhance clinical utility (). Adverse reactions include skin rashes (90.27% of cases) and gastrointestinal disturbances ().

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine involves several steps, including the formation of the imidazopyrazinone backbone. Modifications at the C-2, C-5, C-6, and C-8 positions of this backbone are crucial for enhancing bioluminescence properties . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired modifications.

Industrial Production Methods: Industrial production of coelenterazine sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by their conversion into the final product through controlled reactions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Coelenterazine sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioluminescence properties .

Common Reagents and Conditions: Common reagents used in the reactions involving coelenterazine sodium include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from the reactions involving coelenterazine sodium are its derivatives, which exhibit enhanced bioluminescence properties. These derivatives are used in various applications, including bioluminescence imaging and assays .

Scientific Research Applications

Clinical Applications

Ceftezole sodium is indicated for the treatment of infections caused by susceptible organisms, including:

  • Septicemia
  • Respiratory tract infections
  • Biliary tract infections
  • Genitourinary tract infections
  • Skin and skin structure infections .

1.1. Efficacy in Mixed Infections

A notable clinical study compared the efficacy of a this compound-based injectable powder composition against a combination of cefobutazine sodium and metronidazole in patients diagnosed with mixed infections (anaerobes and aerobes). The study involved 110 patients, with results indicating:

  • This compound group (A scheme) : 91% effective rate.
  • Combination therapy (B scheme) : 91% effective rate as well .

Both treatment regimens showed similar effectiveness, but the this compound formulation significantly reduced the dosage of metronidazole required, thus minimizing potential side effects associated with metronidazole, such as gastrointestinal disturbances .

Pharmacological Insights

This compound functions by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and survival. This mechanism underlies its effectiveness against a variety of gram-positive and some gram-negative bacteria .

Safety and Adverse Effects

While this compound is generally well-tolerated, adverse drug reactions (ADRs) have been reported, particularly in pediatric populations. A study highlighted that severe ADRs were more prevalent among children aged 0-4 years when treated with cephalosporins, including ceftezole. The reported severe ADRs included anaphylactic reactions and dyspnea, with a significant proportion of cases improving after treatment cessation .

Comparative Analysis with Other Antibiotics

To better understand the efficacy of this compound in treating bacterial infections, a comparative analysis with other antibiotics was conducted. The following table summarizes key findings from recent studies:

AntibioticSpectrum of ActivityCommon IndicationsEfficacy Rate (%)Notable Side Effects
This compoundBroad spectrum (gram-positive & some gram-negative)Septicemia, respiratory infections91Allergic reactions, gastrointestinal disturbances
Cefobutazine SodiumBroad spectrumMixed infections91Similar to ceftezole
Amoxicillin/ClavulanateBroad spectrumRespiratory tract infectionsVariesDiarrhea, rash

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in clinical settings:

  • A retrospective analysis involving patients treated for severe respiratory infections demonstrated a high success rate with this compound therapy, emphasizing its role in managing complicated bacterial infections effectively.
  • Another study involving diabetic patients highlighted the reduction of inflammatory markers following ceftezole administration, suggesting potential benefits beyond its antibacterial properties .

Comparison with Similar Compounds

Generational Classification and Spectrum of Activity

Ceftezole Sodium belongs to the first-generation cephalosporins , which prioritize Gram-positive coverage. In contrast:

  • Second-generation (e.g., Cefuroxime): Expanded Gram-negative activity, including Haemophilus influenzae.
  • Third-generation (e.g., Ceftriaxone): Broad Gram-negative coverage (e.g., Enterobacteriaceae) and CSF penetration for meningitis ().
Parameter This compound (1st-gen) Cefazolin (1st-gen) Ceftriaxone (3rd-gen)
Gram-positive +++ +++ ++
Gram-negative + (limited) + +++
Beta-lactamase Stability Moderate Low High
Half-life 1–2 hours 1.8 hours 6–9 hours
Excretion Renal Renal Biliary (40%) + Renal

Key Findings :

  • Ceftezole’s spectrum overlaps with Cefazolin but shows slightly better stability in formulations ().
  • Ceftriaxone’s prolonged half-life and dual excretion reduce dosing frequency ().

Beta-Lactamase Inhibitor Combinations

Ceftezole combined with sulbactam (a beta-lactamase inhibitor) at a 1:1 ratio reduced MIC₅₀ by 2–4× against Proteus mirabilis and methicillin-sensitive Staphylococcus epidermidis. Comparatively, later cephalosporins (e.g., Ceftazidime/Avibactam) have broader inhibitor-enhanced activity.

Pharmacokinetics and Stability

  • This compound : Stable in 5% invert sugar for 8 hours (pH and content retention >86%) (). Compatible with vitamin C for ≤4 hours ().
  • Ceftriaxone : Long half-life (6–9 hours) due to high protein binding (85–95%) and biliary excretion ().
  • Cefmenoxime: Degrades in 5% invert sugar within 8 hours, unlike Ceftezole ().

Formulation Advances

Novel this compound trihydrate (XRD peaks at 7.1°, 8.9°, 13.1°) exhibits low hygroscopicity, improved solubility, and stability >72 hours in solution (). This contrasts with older cephalosporins, which often require stabilizers.

Biological Activity

Ceftezole sodium, a first-generation cephalosporin antibiotic, exhibits a notable broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into its biological activity, including mechanisms of action, pharmacological properties, clinical applications, and relevant case studies.

Chemical Structure and Properties

This compound is the sodium salt of ceftezole, which is structurally similar to cefazolin. It is characterized by its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan cross-linking. This inhibition leads to compromised cell wall integrity and eventual bacterial lysis.

The mechanism of action of this compound is akin to that of other β-lactam antibiotics. It binds to PBPs, disrupting the final stages of bacterial cell wall synthesis. This action is crucial for its bactericidal properties:

  • Target : Penicillin-Binding Proteins (PBPs)
  • Effect : Inhibition of peptidoglycan synthesis
  • Outcome : Bacterial cell lysis and death

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
  • Anaerobic bacteria : Shows effectiveness against Bacteroides fragilis.

Pharmacological Properties

This compound's pharmacokinetics allow for parenteral administration, with dosing typically ranging from 1 to 2 grams every 8 hours depending on the severity of the infection. Its pharmacodynamic properties include:

PropertyDescription
BioavailabilityHigh (due to parenteral administration)
Half-lifeApproximately 1.5 hours
ExcretionPrimarily via urine

Clinical Applications

This compound is utilized in various clinical settings, including:

  • Surgical prophylaxis : Reduces infection rates in clean-contaminated surgeries such as cesarean sections and abdominal surgeries.
  • Treatment of infections : Effective in managing skin and soft tissue infections, respiratory tract infections, and urinary tract infections.

Case Studies and Research Findings

  • Inhibition of Alpha-Glucosidase Activity :
    • A study indicated that this compound acts as a reversible noncompetitive inhibitor of yeast alpha-glucosidase, showing potential anti-diabetic properties. In vivo studies demonstrated a significant reduction in blood glucose levels in diabetic mouse models (Lee et al., 2007) .
  • Resistance Mechanisms :
    • Research involving clinical isolates revealed that resistance to ceftezole in Bacteroides fragilis may stem from decreased affinity for PBP3, highlighting the challenges faced in treating certain infections (Yotsuji et al., 1988) .
  • Adverse Drug Reactions (ADRs) :
    • A study reported various ADRs associated with this compound usage in children, including tremors and anaphylactic reactions. The findings underscore the importance of monitoring for severe ADRs during treatment (Guo et al., 2021) .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Ceftezole Sodium’s purity and impurity profiles?

  • Methodological Answer : Utilize hyphenated techniques such as 2D-UPLC-MS (two-dimensional ultra-performance liquid chromatography coupled with mass spectrometry) to separate and identify impurities. Key steps include:

  • Sample preparation : Dissolve this compound in a pH-adjusted mobile phase to mimic physiological conditions.
  • Column selection : Use a C18 column for primary separation and a hydrophilic interaction chromatography (HILIC) column for secondary separation to resolve polar impurities.
  • Validation : Assess linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%) per ICH guidelines .
    • Table : Common impurities detected via 2D-UPLC-MS in this compound:
Impurity IDRetention Time (min)m/z RatioProbable Structure
Imp-A8.2456.3Dehydrocephalosporin
Imp-B12.7489.1Oxidative dimer

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use a factorial design to test combinations of pH (4.0–8.0) and temperature (25°C–40°C). Prepare solutions in phosphate buffer and monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis vs. oxidation).
  • Statistical Validation : Use ANOVA to confirm significance of factors (p < 0.05) and ensure sample replicates (n ≥ 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between accelerated and real-time studies for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation of degradation products).
  • Contextual Factors : Account for excipient interactions (e.g., antioxidants in formulations) that may alter degradation kinetics in real-time studies.
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables .

Q. What strategies are effective in elucidating the mechanism of this compound’s antimicrobial resistance in gram-negative bacteria?

  • Methodological Answer :

  • Genomic Profiling : Perform whole-genome sequencing of resistant strains to identify β-lactamase mutations (e.g., extended-spectrum β-lactamases).
  • Enzymatic Assays : Measure hydrolysis rates of this compound by purified enzymes using spectrophotometric methods (ΔA240/min).
  • Molecular Dynamics Simulations : Model drug-enzyme interactions to predict resistance hotspots .

Q. How should researchers optimize experimental protocols to minimize artifact formation during this compound synthesis?

  • Methodological Answer :

  • Process Controls : Monitor reaction temperature (maintain < 30°C) and solvent purity (HPLC-grade acetonitrile) to prevent side reactions.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates.
  • Artifact Mitigation : Use scavenger agents (e.g., silica gel) to absorb reactive byproducts .

Q. Methodological Frameworks for Research Design

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s pharmacokinetics?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., renal-impaired patients), Intervention (this compound dosing), Comparison (standard cephalosporins), Outcome (AUC0–24).
  • FINER Criteria : Ensure questions are Feasible (access to clinical data), Novel (unexplored drug interactions), Ethical (IRB approval), and Relevant (addressing resistance trends) .

Q. Data Interpretation and Validation

Q. How can researchers address variability in MIC (Minimum Inhibitory Concentration) values for this compound across bacterial strains?

  • Methodological Answer :

  • Standardization : Follow CLSI guidelines for broth microdilution assays, including cation-adjusted Mueller-Hinton broth.
  • Quality Control : Use reference strains (e.g., E. coli ATCC 25922) to validate assay precision.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .

Properties

CAS No.

41136-22-5

Molecular Formula

C13H12N8NaO4S3

Molecular Weight

463.5 g/mol

IUPAC Name

sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1

InChI Key

LULDFGMJOLSEIH-JHQAJZDGSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na]

Appearance

Solid powder

Key on ui other cas no.

41136-22-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

26973-24-0 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ceftezol
ceftezol, sodium salt
ceftezole
ceftezole sodium
Celoslin
demethylcefazolin
Falomesin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftezole sodium
Reactant of Route 2
Reactant of Route 2
Ceftezole sodium
Reactant of Route 3
Reactant of Route 3
Ceftezole sodium
Reactant of Route 4
Reactant of Route 4
Ceftezole sodium
Reactant of Route 5
Ceftezole sodium
Reactant of Route 6
Ceftezole sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.